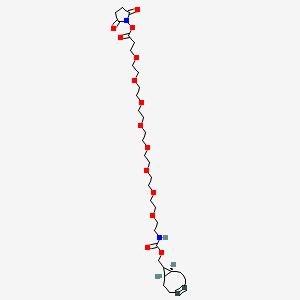

endo-BCN-PEG8-NHS ester

Description

Significance of Bioorthogonal Chemistry in Bioconjugation

Bioconjugation is the chemical strategy of joining two molecules, where at least one is a biomolecule like a protein or nucleic acid. libretexts.org A particularly powerful subset of bioconjugation is bioorthogonal chemistry. This term refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. libretexts.orgnih.gov The key principle of bioorthogonal chemistry is the use of functional groups that are mutually reactive but are inert to the vast array of functional groups found in biological systems. nih.gov This allows for the precise and selective labeling and modification of biomolecules in their natural environment. libretexts.orgacs.org The development of such reactions has been a significant driver in chemical biology, enabling applications from live cell imaging to targeted drug delivery. nih.govacs.org

Overview of Heterobifunctional Poly(ethylene glycol) Linkers

Poly(ethylene glycol), or PEG, is a synthetic, water-soluble, and biocompatible polymer made of repeating ethylene oxide units. creativepegworks.comaxispharm.com These characteristics make it highly suitable for biomedical applications. creativepegworks.comcreative-diagnostics.com PEG linkers are created by functionalizing the ends of the PEG chain with reactive groups. sigmaaldrich.com Heterobifunctional PEG linkers possess two different reactive functionalities at their termini, connected by the PEG chain which acts as a spacer. broadpharm.combiosynth.com

The PEG spacer itself offers several advantages. Its hydrophilic nature can increase the solubility of the resulting bioconjugate in aqueous media. medkoo.comcd-bioparticles.net Furthermore, PEGylation—the process of attaching PEG chains to molecules like proteins or nanoparticles—can improve the pharmacokinetic properties of therapeutic agents by, for instance, extending their circulation time in the bloodstream. creativepegworks.comaxispharm.com PEG linkers come in various lengths, which can be precisely controlled in monodisperse (or discrete) PEG (dPEG®) reagents, each having a specific number of PEG units and a defined molecular weight. broadpharm.com

Positioning of endo-BCN-PEG8-NHS Ester within Advanced Chemical Probes

The compound this compound is a prime example of an advanced heterobifunctional chemical probe. biosynth.commedkoo.com It integrates three key components into a single molecule:

An N-hydroxysuccinimide (NHS) ester group.

An eight-unit polyethylene glycol (PEG8) spacer.

An endo-bicyclononyne (endo-BCN) group.

The NHS ester is a well-established reactive group that selectively forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides. glenresearch.comwindows.net This reaction is efficient under physiological to slightly alkaline pH conditions. windows.netthermofisher.com

The endo-BCN group is a cyclooctyne that is highly reactive in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. nih.govgenelink.com This bioorthogonal reaction allows the BCN group to form a stable triazole linkage with molecules that have been tagged with an azide group. nih.govgenelink.com Notably, BCN can also react with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) reaction, offering further versatility. genelink.comlumiprobe.com

The PEG8 spacer is a discrete PEG linker that provides a defined length and hydrophilicity, which can improve the solubility of the molecule and the resulting conjugate. medkoo.comchemicalbook.com

Therefore, this compound is designed to first react with an amine-containing molecule via its NHS ester. The resulting molecule, now bearing a BCN group, can then be "clicked" onto an azide-tagged biomolecule in a bioorthogonal fashion. This dual functionality makes it a powerful tool for applications such as creating antibody-drug conjugates (ADCs), linking molecules for PROTACs, and functionalizing nanoparticles for drug delivery. medkoo.comcymitquimica.combocsci.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1608140-48-2 | medkoo.com, cymitquimica.com |

| Molecular Formula | C34H54N2O14 | cymitquimica.com, biosynth.com |

| Molecular Weight | 714.81 g/mol | medkoo.com, precisepeg.com |

| Appearance | Solid | cymitquimica.com |

| Purity | >90-98% | cymitquimica.com, precisepeg.com |

| Solubility | Soluble in DMSO, DMF, DCM | medkoo.com, bocsci.com |

| Reactive Group 1 | endo-Bicyclononyne (BCN) | medkoo.com, chemicalbook.com |

| Reactive Group 2 | N-hydroxysuccinimide (NHS) ester | medkoo.com, chemicalbook.com |

| Spacer | 8-unit Polyethylene Glycol (PEG8) | medkoo.com, chemicalbook.com |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)/t28-,29+,30? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGVDZQAWQNHI-BWMKXQIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles and Reactive Functionalities of Endo-bcn-peg8-nhs Ester

N-Hydroxysuccinimide (NHS) Ester Reactivity for Amine Bioconjugation

The N-Hydroxysuccinimide (NHS) ester is another crucial functional group in the endo-BCN-PEG8-NHS ester molecule. It serves as an amine-reactive group, allowing for the covalent attachment of the linker to biomolecules containing primary amines. medkoo.comcreative-proteomics.com

NHS esters react with primary amines through a nucleophilic acyl substitution mechanism. creative-proteomics.comglenresearch.com The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a stable amide bond between the linker and the biomolecule. glenresearch.com This reaction is widely used for labeling proteins, peptides, and amine-modified oligonucleotides. creative-proteomics.cominterchim.frnih.gov

The reaction between an NHS ester and a primary amine is highly dependent on pH. interchim.frlumiprobe.comlumiprobe.com For the reaction to occur, the amino group must be in its unprotonated, nucleophilic state. interchim.frlumiprobe.comlumiprobe.com At low pH, the amino group is protonated, preventing the reaction. interchim.frlumiprobe.comlumiprobe.com Conversely, at high pH, the NHS ester is susceptible to hydrolysis, where it reacts with water instead of the amine, reducing the efficiency of the conjugation. interchim.frlumiprobe.comlumiprobe.com

The optimal pH for NHS ester reactions is typically in the range of 7.2 to 8.5. thermofisher.com To maximize the yield of the desired conjugate, several strategies can be employed:

Buffer Selection : Use of non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate is recommended to avoid competition with the target amine. thermofisher.comwindows.net

Solvent : While many NHS ester reactions are performed in aqueous buffers, some NHS esters have poor water solubility and may need to be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. lumiprobe.comwindows.net

Concentration : Higher concentrations of the biomolecule can favor the reaction with the amine over hydrolysis. lumiprobe.com

Temperature and Time : Reactions are often carried out at room temperature for a few hours or overnight on ice. interchim.frwindows.net

| pH Condition | Effect on Reaction | Reason |

|---|---|---|

| Low pH | No reaction | Amino group is protonated and non-nucleophilic. interchim.frlumiprobe.comlumiprobe.com |

| Optimal pH (7.2-8.5) | Efficient reaction | Balance between deprotonated amine and NHS ester stability. thermofisher.com |

| High pH | Decreased yield | Rapid hydrolysis of the NHS ester. interchim.frlumiprobe.comlumiprobe.com |

Mechanism of Amide Bond Formation with Primary Amines

Influence of the Poly(ethylene glycol) (PEG8) Spacer in Conjugate Design

The inclusion of a PEG spacer offers several advantages in bioconjugation:

Increased Solubility : PEG is hydrophilic and can significantly improve the water solubility of hydrophobic molecules it is attached to. axispharm.combocsci.comrsc.org This is particularly beneficial when working with complex biomolecules in aqueous environments. medkoo.com

Enhanced Stability : PEGylation, the process of attaching PEG chains, can protect the conjugated molecule from enzymatic degradation. axispharm.combocsci.com

Reduced Immunogenicity : The PEG chain can create a "stealth" effect, shielding the bioconjugate from the host's immune system and reducing the likelihood of an immune response. axispharm.comchempep.com

Improved Pharmacokinetics : By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation time in the body. chempep.combocsci.com

Flexible Spacer : The PEG chain acts as a flexible linker, providing spatial separation between the two conjugated entities. This can minimize steric hindrance and help maintain the biological activity of the biomolecules. chempep.combocsci.com

In the context of antibody-drug conjugates (ADCs), PEG linkers have been shown to improve the solubility of the linker-payload, allowing for bioconjugation in aqueous buffers. rsc.org The length of the PEG spacer can be precisely controlled to optimize the properties of the final conjugate for a specific application. chempep.comthermofisher.com

Impact on Solubility and Biocompatibility in Aqueous Media

A key feature of the this compound is the inclusion of a discrete polyethylene glycol (PEG) spacer, specifically one with eight repeating ethylene glycol units (PEG8). This PEG chain plays a crucial role in modifying the physicochemical properties of the linker and any molecule it is conjugated to. scispace.com

The primary function of the PEG8 spacer is to enhance hydrophilicity and, consequently, solubility in aqueous environments. chemicalbook.comcd-bioparticles.netresearchgate.net Many biomolecules and therapeutic agents are hydrophobic, which can lead to aggregation and poor bioavailability. researchgate.net The process of covalently attaching PEG chains, known as PEGylation, effectively surrounds the molecule with a flexible, hydrophilic layer, which can significantly improve its water solubility. scispace.comresearchgate.netscielo.br This is particularly advantageous in bioconjugation, allowing reactions to be performed in aqueous buffers and improving the solubility of the final conjugate. rsc.org

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 714.81 g/mol | Contributes to the overall size of the final conjugate, influencing pharmacokinetics. medkoo.com |

| PEG Chain | 8 ethylene glycol units | Enhances aqueous solubility and biocompatibility. chemicalbook.comcd-bioparticles.net |

| Reactive Group 1 | endo-BCN | Enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comgenelink.com |

| Reactive Group 2 | NHS ester | Reacts with primary amines to form stable amide bonds. thermofisher.comglenresearch.com |

Role in Modulating Steric Hindrance and Accessibility of Conjugated Biomolecules

The PEG8 spacer arm in the this compound is not only crucial for solubility but also for managing the spatial relationship between conjugated molecules. In bioconjugation, steric hindrance can be a significant challenge, where the bulky structures of large biomolecules like proteins or antibodies can prevent reactive groups from efficiently coming together. nih.gov

The flexible PEG8 chain acts as a spacer, physically separating the conjugated biomolecule from the BCN reactive group. This separation increases the accessibility of the BCN moiety, allowing it to react more freely with its azide-tagged target without being obstructed by the larger molecule. rsc.org The length of the PEG linker is a critical parameter that must be optimized for each specific application. rsc.org While a longer spacer reduces steric hindrance, an excessively long linker could introduce other undesirable effects. thermofisher.com Research has shown that varying PEG chain lengths (e.g., PEG4, PEG8, PEG12) can directly impact the efficacy and properties of the final conjugate, such as the binding affinity of antibody-drug conjugates. rsc.orgnih.gov For instance, one study demonstrated that conjugating a payload to an antibody with a PEG8 spacer could potentially obstruct interactions with certain receptors, highlighting the need to tailor linker length to the specific biological context. rsc.org

Methodological Frameworks for Bioconjugate Synthesis Utilizing Endo-bcn-peg8-nhs Ester

Strategies for Site-Specific Protein and Peptide Labeling

The N-hydroxysuccinimide (NHS) ester functionality of endo-BCN-PEG8-NHS ester is widely employed for the labeling of proteins and peptides through reaction with primary amines. cd-bioparticles.netdcchemicals.com This typically targets the ε-amine of lysine residues and the α-amine at the N-terminus. glenresearch.comnih.gov While this method is highly efficient, it can result in heterogeneous labeling due to the abundance of lysine residues on the surface of most proteins. nih.govnih.gov For an average human protein of approximately 500 amino acids, there might be around 28 lysine residues, leading to a mixture of differentially labeled protein species. glenresearch.com

To achieve greater site-specificity, several strategies can be employed:

N-Terminal Labeling: Under controlled pH conditions (typically pH 6.8-7.0), it is possible to preferentially label the N-terminal α-amine over the ε-amines of lysine residues, which have a higher pKa. nih.gov

Engineered Cysteine Residues: A more advanced strategy involves transforming the NHS ester into a chemoselective thioester. This can be achieved by pre-reacting the this compound with a thiol-containing molecule like 2-mercaptoethanesulfonate (MESNA). The resulting thioester can then specifically react with an N-terminal cysteine residue that has been introduced into the protein sequence via site-directed mutagenesis. nih.gov This approach offers a high degree of site-specificity. nih.gov

Enzymatic Labeling: Chemoenzymatic methods can also be utilized for site-specific modification. For instance, enzymes can be used to install a unique reactive handle onto a protein, which can then be targeted by the BCN or a modified NHS ester group. chemrxiv.org

The general procedure for NHS ester labeling involves dissolving the protein in a suitable buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer (pH 8-9), and adding a solution of the NHS ester in a minimal amount of an organic solvent like DMSO or DMF. glenresearch.com The reaction is typically incubated for 1-4 hours at room temperature. glenresearch.com

Table 1: Comparison of Protein Labeling Strategies with NHS Esters

| Strategy | Target Residue(s) | Key Advantages | Key Considerations |

|---|---|---|---|

| Standard Lysine Labeling | Lysine ε-amines, N-terminal α-amine | Simple, high-yield reaction | Non-specific, can lead to heterogeneous products and potential loss of function. nih.govnih.gov |

| Controlled pH N-Terminal Labeling | N-terminal α-amine | Increased specificity over standard lysine labeling | Requires careful pH control; may still have some lysine reactivity. nih.gov |

| N-Cysteine Labeling via Thioester | Engineered N-terminal Cysteine | High site-specificity, controlled stoichiometry | Requires protein engineering and an additional reaction step to form the thioester. nih.gov |

| Enzymatic Labeling | Specific amino acids recognized by the enzyme | Very high site-specificity | Requires specific enzymes and recognition sequences. chemrxiv.org |

Conjugation Protocols for Oligonucleotides and Other Amine-Containing Molecules

The NHS ester of this compound readily reacts with primary amines on various molecules, including amine-modified oligonucleotides. cd-bioparticles.netdcchemicals.comcreative-biolabs.com This allows for the straightforward introduction of the BCN moiety for subsequent click chemistry reactions.

For oligonucleotide conjugation, an oligonucleotide is typically synthesized with a 5' or 3' amine modifier. The general protocol involves dissolving the amine-labeled oligonucleotide in a conjugation buffer, commonly sodium tetraborate at a pH of 8.5. sigmaaldrich.com The this compound is dissolved in an organic solvent like DMSO and then added to the oligonucleotide solution. sigmaaldrich.com The reaction is typically allowed to proceed for a couple of hours at room temperature. sigmaaldrich.com It is important to use a non-amine-based buffer to prevent quenching of the NHS ester. glenresearch.com

After the reaction, excess unreacted NHS ester and byproducts are typically removed. While HPLC is a conventional method for purification, precipitation can also be an effective, albeit less complete, method for removing most of the unreacted modification. sigmaaldrich.com

Table 2: General Protocol for Oligonucleotide Conjugation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Oligonucleotide Preparation | Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.091 M Sodium Tetraborate, pH 8.5). sigmaaldrich.com | To prepare the oligonucleotide for reaction. |

| 2. Linker Preparation | Dissolve this compound in DMSO to a concentration of approximately 14 mM. sigmaaldrich.com | To solubilize the linker for addition to the aqueous reaction. |

| 3. Conjugation Reaction | Add the linker solution to the oligonucleotide solution and vortex gently. Incubate for 2 hours at room temperature with shaking. sigmaaldrich.com | To allow the NHS ester to react with the primary amine on the oligonucleotide. |

| 4. Purification | Remove excess, unreacted linker and byproducts via methods such as ethanol precipitation or HPLC. sigmaaldrich.com | To isolate the purified oligonucleotide-BCN conjugate. |

Sequential Bioconjugation Approaches: Combining NHS Ester and SPAAC Chemistries

A key advantage of the this compound is its heterobifunctional nature, which allows for sequential conjugation reactions. biosynth.com First, the NHS ester is used to label a primary amine-containing biomolecule. Following this initial conjugation and purification, the BCN group is available for a highly selective and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-tagged molecule. cd-bioparticles.netmedchemexpress.commedchemexpress.com

This sequential approach is valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs). medkoo.comdcchemicals.combocsci.com For example, an antibody can first be labeled with this compound via its lysine residues. bocsci.com After removing the excess linker, the BCN-modified antibody can then be conjugated to an azide-containing cytotoxic drug. medchemexpress.com This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native cellular processes. biochempeg.com

The kinetics of the SPAAC reaction are a key consideration. BCN is a strained cyclooctyne that exhibits a favorable balance of reactivity and stability for this purpose. precisepeg.com The reaction with an azide forms a stable triazole linkage. confluore.com.cn

Considerations for Minimizing Non-Specific Conjugation and Aggregation in Bioconjugate Synthesis

Minimizing non-specific conjugation and preventing aggregation are critical for the successful synthesis of functional bioconjugates.

Minimizing Non-Specific Conjugation:

Hydrolysis of NHS Esters: The NHS ester group is susceptible to hydrolysis, which increases with pH. glenresearch.com While a pH of 8-9 is often used for efficient amine labeling, this also accelerates hydrolysis. For pH-sensitive proteins, using a buffer like PBS at pH 7.4 can be a better choice, though it will require longer incubation times. glenresearch.com Reagents should be prepared fresh as NHS esters are easily hydrolyzed. nih.gov

Reaction Stoichiometry: To control the degree of labeling and minimize modification of critical functional sites, it is often necessary to use a sub-stoichiometric amount of the NHS ester relative to the number of available amines. glenresearch.com

Site-Specific Strategies: Employing site-specific labeling techniques, as described in section 3.1, is the most effective way to avoid the random and potentially disruptive nature of non-specific conjugation. nih.govnih.gov

Preventing Aggregation:

Steric Hindrance: The flexible PEG chain provides steric hindrance, which can prevent non-specific interactions between biomolecules that might otherwise lead to aggregation. biosynth.com

Reaction Conditions: In some cases, the inclusion of a PEG spacer is essential for the conjugation reaction to proceed in an aqueous buffer, particularly when conjugating hydrophobic molecules. rsc.org The PEG linker can help keep the reactants properly solvated and prevent them from precipitating out of solution. labinsights.nl

Advanced Applications of Endo-bcn-peg8-nhs Ester in Chemical Biology Research

Engineering of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. fujifilm.com The linker connecting the antibody and the payload is a crucial component that dictates the stability, efficacy, and pharmacokinetic profile of the ADC. fujifilm.com

Linker Design for Homogeneous ADC Assembly

The endo-BCN-PEG8-NHS ester is instrumental in creating homogeneous ADCs, where a precise number of drug molecules are attached to specific sites on the antibody. This is a significant advancement over earlier, heterogeneous ADCs which had variable drug-to-antibody ratios (DAR) and conjugation sites, leading to inconsistent efficacy and potential toxicity. aacrjournals.orggoogle.com The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as those on lysine residues of an antibody, while the bicyclo[6.1.0]nonyne (BCN) group is available for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". medkoo.combroadpharm.com This bioorthogonal reaction allows for the specific and efficient conjugation of an azide-modified drug payload, resulting in a well-defined and homogeneous ADC. broadpharm.combiochempeg.com

Influence of Linker Length (e.g., PEG8 vs. PEG4) on ADC Conjugation Properties

The polyethylene glycol (PEG) component of the linker, specifically the number of repeating ethylene glycol units, plays a significant role in the properties of the resulting ADC. The PEG8 linker in this compound provides a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC. medkoo.comaacrjournals.org

Research has shown a clear relationship between PEG length and the in vivo pharmacology of ADCs. Longer PEG chains generally lead to slower clearance from the bloodstream. aacrjournals.orgaacrjournals.org A threshold length of PEG8 has been identified, beyond which further increases in PEG length have a minimal impact on clearance. aacrjournals.orgaacrjournals.orgresearchgate.net In contrast, ADCs with shorter PEG linkers, such as PEG4, or no PEG at all, are cleared more rapidly. aacrjournals.orgaacrjournals.org This improved pharmacokinetic profile of ADCs with PEG8 or longer linkers can result in a wider therapeutic window. aacrjournals.orgaacrjournals.orgresearchgate.net

| Linker Feature | Impact on ADC Properties | Research Findings |

| PEG Length | Pharmacokinetics (Clearance) | Longer PEG chains (up to PEG8) result in slower clearance. aacrjournals.orgaacrjournals.orgresearchgate.net |

| PEG Length | Therapeutic Window | Conjugates with sufficient PEG length (e.g., PEG8) to minimize clearance show a wider therapeutic window. aacrjournals.orgaacrjournals.orgresearchgate.net |

| Hydrophilicity | Solubility | The hydrophilic PEG spacer increases the solubility of the ADC in aqueous media. medkoo.comcd-bioparticles.net |

Methodologies for Site-Specific Antibody Modification in ADC Research

Site-specific conjugation is key to producing homogeneous ADCs with optimal performance. fujifilm.com The this compound facilitates this through a two-step process. First, the NHS ester reacts with amine groups on the antibody. medkoo.com While this can occur on multiple lysine residues, techniques have been developed to achieve greater site-specificity. One approach involves engineering the antibody to introduce a reactive cysteine or a non-natural amino acid at a specific location, which can then be selectively targeted for conjugation.

Another powerful method involves glycan engineering. Antibodies have conserved glycosylation sites, and the glycans can be enzymatically modified to introduce an azide group. acs.org The BCN group of the this compound-drug conjugate can then be specifically attached to this azide-modified glycan via SPAAC, ensuring a homogeneous DAR and a precisely located payload. rsc.org This method avoids the modification of native amino acid residues and can lead to ADCs with improved stability and efficacy. acs.org

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. precisepeg.comnih.gov A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. precisepeg.comjenkemusa.com

Construction of PEG-based PROTAC Linkers for E3 Ubiquitin Ligase and Target Protein Binding

The this compound serves as a valuable building block for constructing the linker component of PROTACs. medchemexpress.com The PEG8 portion of the linker is particularly advantageous as it imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. precisepeg.com The length and flexibility of the PEG linker are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. precisepeg.comnih.gov The NHS ester provides a reactive handle for conjugation to a ligand for either the target protein or the E3 ligase, while the BCN group remains available for the subsequent attachment of the second ligand. medchemexpress.com

Functionalization of PROTAC Architectures via BCN-Azide Click Reactions

The BCN group on the this compound-functionalized PROTAC precursor is specifically designed for reaction with an azide-containing molecule through SPAAC. medchemexpress.commedchemexpress.com This click chemistry reaction is highly efficient and bioorthogonal, meaning it proceeds under mild, biocompatible conditions without interfering with other functional groups present in the biological system. broadpharm.combiochempeg.com This allows for the modular and efficient assembly of complex PROTAC architectures. For instance, a library of PROTACs with different E3 ligase ligands or target protein ligands can be rapidly synthesized by reacting a common BCN-containing intermediate with various azide-modified binding moieties. rsc.orgbroadpharm.com This approach greatly facilitates the optimization of PROTAC structure and function for therapeutic development. broadpharm.com

| Component | Function in PROTACs |

| This compound | Heterobifunctional linker for PROTAC synthesis. medchemexpress.com |

| PEG8 Linker | Provides hydrophilicity and optimal spacing for ternary complex formation. precisepeg.com |

| NHS Ester | Allows covalent attachment to a primary amine on a target protein ligand or E3 ligase ligand. medkoo.com |

| BCN Group | Enables highly specific and efficient "click" reaction with an azide-modified binding partner. medchemexpress.commedchemexpress.com |

Functionalization of Nanoparticles and Biomaterial Surfaces

The ability to modify the surfaces of nanoparticles and biomaterials is crucial for their application in diagnostics and therapeutics. This compound provides a versatile platform for achieving this functionalization with a high degree of control.

Strategies for Covalent Attachment of Biomolecules to Material Surfaces

The dual reactivity of this compound allows for a two-step conjugation strategy, providing precise control over the immobilization of biomolecules onto material surfaces.

First, the NHS ester of the linker is reacted with a biomolecule of interest, such as a protein or an amine-modified oligonucleotide, which contains primary amine groups (-NH2). dcchemicals.comcreative-biolabs.com This reaction forms a stable amide bond. The optimal pH for this reaction is between 8.3 and 8.5. lumiprobe.com

Second, the BCN group on the now-functionalized biomolecule is used to attach it to a material surface that has been pre-functionalized with azide groups. This attachment occurs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. medchemexpress.commedchemexpress.com This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems. precisepeg.com This method allows for the oriented and covalent attachment of biomolecules, which is often critical for maintaining their biological activity.

An alternative strategy involves first attaching the this compound to an azide-modified surface via the BCN group and then using the exposed NHS ester to capture amine-containing biomolecules. However, the first strategy is often preferred as it allows for the purification of the biomolecule-linker conjugate before attachment to the surface.

| Reaction Step | Reactants | Reactive Groups | Bond Formed | Key Conditions |

|---|---|---|---|---|

| Biomolecule Activation | This compound + Biomolecule (e.g., protein) | NHS ester + Primary amine (-NH2) | Amide | Aqueous buffer, pH 8.3-8.5 lumiprobe.com |

| Surface Immobilization | BCN-functionalized biomolecule + Azide-modified surface | BCN (alkyne) + Azide (-N3) | Triazole | Copper-free click chemistry (SPAAC) medchemexpress.commedchemexpress.com |

Impact on Biocompatibility and Surface Bioactivity for Biosensor and Implant Development

The functionalization of surfaces with this compound significantly impacts the biocompatibility and bioactivity of materials used in biosensors and medical implants. dcchemicals.comconfluore.com.cn The inclusion of the PEG8 spacer is particularly important in this regard.

PEG linkers are well-known for their ability to improve the water solubility and stability of conjugated molecules. bocsci.com In the context of surface modification, the hydrophilic PEG chains create a hydrated layer on the material surface. This layer can reduce the non-specific binding of proteins and other biomolecules, a phenomenon known as bio-fouling. axispharm.com By minimizing bio-fouling, the biocompatibility of an implant is enhanced, as it reduces the likelihood of an adverse immune response.

For biosensors, reducing non-specific binding is critical for improving the signal-to-noise ratio and ensuring the specific detection of the target analyte. The flexible PEG spacer also provides spatial separation between the immobilized biomolecule and the material surface, which can help to maintain the biomolecule's native conformation and biological activity. This is crucial for the development of highly sensitive and specific biosensors.

The covalent and oriented attachment of biomolecules, facilitated by the dual-functional nature of the linker, ensures that the active sites of enzymes or the binding domains of antibodies are accessible for interaction with their targets, further enhancing the bioactivity of the surface.

Generation of Research Probes and Imaging Agents

The unique properties of this compound make it an invaluable tool for the synthesis of custom research probes and targeted imaging agents for preclinical studies.

Synthesis of Fluorescently Labeled Biomolecules for Research Purposes

The NHS ester functionality of this compound allows for the straightforward labeling of biomolecules with fluorescent dyes for research applications. dcchemicals.comconfluore.com The process typically involves reacting the amine-reactive NHS ester with a primary amine on the biomolecule of interest, such as a protein or an amine-modified oligonucleotide. lumiprobe.comnih.gov

Once the biomolecule is labeled with the BCN-PEG8 moiety, a fluorescent probe containing an azide group can be attached via the SPAAC reaction. This modular approach allows researchers to easily create a variety of fluorescently labeled biomolecules for use in techniques such as fluorescence microscopy, flow cytometry, and immunoassays. The PEG8 linker helps to improve the solubility of the final conjugate and minimizes potential quenching effects between the fluorophore and the biomolecule.

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Labeling of biomolecule with BCN | Biomolecule with primary amine, this compound |

| 2 | Attachment of fluorescent dye | BCN-labeled biomolecule, Azide-functionalized fluorophore |

Development of Targeted Imaging Probes for Preclinical Research

In preclinical research, the ability to specifically target and visualize tissues or cell types is of paramount importance. This compound facilitates the creation of targeted imaging probes by linking a targeting moiety (e.g., an antibody or a peptide) to an imaging agent (e.g., a fluorescent dye or a radionuclide chelator). medchemexpress.com

For example, an antibody specific to a tumor antigen can be modified with this compound through its lysine residues. Subsequently, an azide-functionalized imaging agent can be attached to the antibody via the BCN group. The resulting antibody-imaging agent conjugate can then be administered in a preclinical model to specifically visualize the location and extent of tumor growth. The PEG8 linker in this construct helps to improve the pharmacokinetic properties of the conjugate, such as increasing its circulation half-life and reducing immunogenicity. bocsci.com

Applications in Nucleic Acid Chemistry and Oligonucleotide Modification

This compound is also a valuable reagent in the field of nucleic acid chemistry, particularly for the modification of oligonucleotides. medkoo.commedchemexpress.commedchemexpress.combocsci.com Amine-modified oligonucleotides, which can be synthesized using standard solid-phase synthesis techniques, provide a convenient handle for conjugation.

The NHS ester of the linker can react with the primary amine of the modified oligonucleotide to introduce the BCN-PEG8 moiety. medkoo.comdcchemicals.com This BCN-functionalized oligonucleotide can then be used in a variety of applications. For instance, it can be attached to azide-modified surfaces for the development of DNA microarrays or biosensors. Alternatively, it can be conjugated to other molecules, such as peptides or fluorescent dyes, to create probes for use in techniques like fluorescence in situ hybridization (FISH) or as components of nucleic acid-based nanostructures.

Analytical Characterization and Efficacy Assessment of Endo-bcn-peg8-nhs Ester Conjugates

Spectroscopic and Chromatographic Methods for Conjugate Verification

A suite of analytical techniques is employed to confirm the successful formation of endo-BCN-PEG8-NHS ester conjugates and to characterize their purity and homogeneity.

Mass Spectrometry (MS) is a cornerstone for conjugate verification, providing precise molecular weight information that confirms the covalent attachment of the linker and payload to the antibody. High-resolution mass spectrometry (HRMS) can verify the exact mass of the final conjugate, ensuring that the desired modification has occurred. For instance, in the synthesis of ADCs, MS is used to monitor the progress of the conjugation reaction and to characterize the final product. synaffix.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to visualize the increase in molecular weight following conjugation. Under both reducing and non-reducing conditions, a shift in the bands corresponding to the antibody or its subunits indicates successful conjugation. nih.gov This method provides a qualitative assessment of conjugation efficiency and can reveal the presence of unconjugated antibody.

Hydrophobic Interaction Chromatography (HIC) is a powerful method for separating ADC species based on their hydrophobicity. americanpharmaceuticalreview.com Since the conjugation of a payload to an antibody typically increases its hydrophobicity, HIC can resolve species with different drug-to-antibody ratios (DARs). americanpharmaceuticalreview.comnih.gov The retention time of the conjugate on the HIC column is directly related to its hydrophobicity and, therefore, the number of attached drug molecules. nih.gov This technique is advantageous as it is performed under non-denaturing conditions, preserving the native structure of the antibody. nih.gov

| Method | Principle | Information Gained | Key Considerations |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms molecular weight of the conjugate, verifying successful conjugation and payload attachment. | Requires specialized equipment and expertise for data interpretation. |

| SDS-PAGE | Separates proteins based on their molecular weight. | Visualizes the increase in molecular weight upon conjugation, indicating successful linkage. | Primarily qualitative; does not provide precise DAR values. |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Resolves different DAR species, providing information on the distribution and average DAR. | Method development may be required to optimize separation. |

Functional Assays for Evaluating Conjugate Activity and Specificity in Research Systems

Beyond structural verification, it is crucial to assess whether the conjugation process affects the biological function of the antibody and the activity of the payload.

Cell-based assays are fundamental for evaluating the in vitro efficacy of ADC constructs. For example, cytotoxicity assays using cancer cell lines that overexpress the target antigen are performed to determine the half-maximal effective concentration (EC50) of the ADC. acs.org These assays demonstrate the target-specific killing of cancer cells by the ADC. acs.org

Binding assays , such as enzyme-linked immunosorbent assay (ELISA) or biolayer interferometry (BLI), are used to confirm that the conjugation of the this compound and the payload does not compromise the antibody's binding affinity to its target antigen. acs.org Maintaining high binding affinity is critical for the ADC's ability to selectively target and deliver the payload to cancer cells.

| Assay Type | Purpose | Example Finding |

| Cytotoxicity Assay | To measure the potency of the ADC in killing target cells. | An ADC demonstrated a dose-dependent decrease in cell viability with an EC50 of approximately 0.1 nM in a HER2-expressing cell line. acs.org |

| Binding Assay (ELISA/BLI) | To determine the binding affinity of the ADC to its target antigen. | The binding affinity of an anti-HER2 antibody was preserved after conjugation with MMAE using a glycan-based strategy. acs.org |

In Vitro Studies on Conjugate Linker Stability and Cleavage Mechanisms

The stability of the linker is a critical attribute of an ADC, as premature cleavage of the payload in circulation can lead to off-target toxicity.

Plasma stability assays are conducted to evaluate the stability of the ADC in a biologically relevant environment. The ADC is incubated in plasma for extended periods, and the amount of intact ADC and released payload is quantified over time, often using techniques like LC-MS. synaffix.com For some ADCs, no significant degradation of the linker was observed after two weeks of incubation in blood plasma at 37°C. synaffix.com

Enzymatic cleavage assays are performed to study the mechanism of payload release, particularly for cleavable linkers. For instance, linkers containing a valine-citrulline (Val-Cit) dipeptide are designed to be cleaved by lysosomal proteases like cathepsin B. acs.orgbroadpharm.com In vitro assays using purified enzymes can confirm the specific cleavage of the linker and the release of the active drug. acs.org Mass spectrometry can be used to identify the cleavage site and the released payload. acs.org

| Study Type | Objective | Key Findings |

| Plasma Stability | To assess the stability of the ADC in circulation. | Certain ADCs have shown high stability in plasma with minimal aggregation or linker degradation over two weeks. synaffix.com |

| Enzymatic Cleavage | To investigate the mechanism of payload release. | Mass spectrometry analysis confirmed that Cathepsin B cleaves the Val-Cit linker, while other enzymes like Endo S can cleave specific glycan linkages if present. acs.org |

Methodologies for Determining Drug-to-Antibody Ratio (DAR) in ADC Research

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the therapeutic efficacy and potential toxicity. bocsci.com

Ultraviolet-visible (UV/Vis) spectrophotometry is a straightforward method for determining the average DAR of an ADC population. bocsci.com By measuring the absorbance of the ADC at two wavelengths—one where the antibody absorbs (typically 280 nm) and one where the payload has maximum absorbance—the concentrations of the antibody and the drug can be calculated using the Beer-Lambert law, from which the average DAR is derived. bocsci.com

Hydrophobic Interaction Chromatography (HIC) , as mentioned earlier, is a more sophisticated method that can provide not only the average DAR but also the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). nih.govamericanpharmaceuticalreview.com This detailed information is crucial for understanding the homogeneity of the ADC preparation. nih.gov

Mass Spectrometry (MS) can also be used for DAR determination, particularly after deglycosylation of the ADC to simplify the mass spectrum. researchgate.net This method provides a highly accurate measurement of the mass of each DAR species, allowing for precise calculation of the DAR distribution. researchgate.net

| Method | Principle | Advantages | Limitations |

| UV/Vis Spectrophotometry | Measures absorbance at different wavelengths to determine concentrations. | Simple, rapid, and requires standard laboratory equipment. | Provides only the average DAR, not the distribution. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Provides both average DAR and the distribution of different DAR species. | May require method development and specialized columns. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of different DAR species. | Highly accurate and provides detailed information on DAR distribution. | Requires sample preparation (e.g., deglycosylation) and advanced instrumentation. |

Future Perspectives and Innovations in Endo-bcn-peg8-nhs Ester Chemistry

Expansion into Novel Bioorthogonal Reactions and Emerging Chemistries

The workhorse reaction for endo-BCN-PEG8-NHS ester is the copper-free SPAAC, valued for its high biocompatibility and chemoselectivity. vulcanchem.com The BCN moiety reacts specifically and efficiently with azides, which are small, stable, and can be readily introduced into biomolecules. vulcanchem.comtebubio.com However, the quest for faster reaction kinetics, alternative reaction partners, and novel functionalities is driving the exploration of new bioorthogonal chemistries.

While SPAAC is highly effective, its reaction rates can be a limitation in systems requiring very rapid capture of transient biological events. rsc.orgnih.gov Research into alternative cycloaddition reactions is ongoing. For instance, strain-promoted alkyne-nitrone cycloaddition (SPANC) and reactions with nitrile oxides have been explored as alternatives to SPAAC, offering different reactivity profiles and opportunities for tuning. nih.gov The development of bioorthogonal reactions that offer a "turn-on" fluorescence response upon ligation is another significant area of innovation, enabling the creation of probes for background-free imaging without the need for wash steps. rsc.org

Furthermore, combining different bioorthogonal strategies in a single system represents a powerful future direction. For example, a bifunctional linker was developed that combines oxime ligation and SPAAC to create synthetic glycoproteins, demonstrating how multiple selective reactions can be used in concert. researchgate.net While endo-BCN is primarily an alkyne partner for azides, its strained ring system is a key feature that could potentially be exploited in other cycloaddition reactions. Researchers have already demonstrated a preference for endo-BCN over other cyclooctynes like dibenzocyclooctyne (DBCO) in certain applications due to its higher reactivity and reduced tendency to cause aggregation when labeling complex biomolecules like antibodies. nih.gov The future may see the BCN core integrated into other emerging reaction schemes, such as those involving tetrazines or other dipoles, to create an expanded toolbox for precise molecular engineering. rsc.orgnih.gov

Table 1: Comparison of Major Bioorthogonal Reactions

| Reaction Type | Reactive Partners | Key Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., BCN, DBCO) + Azide | Copper-free, highly biocompatible, stable triazole product. | Kinetics can be slower than copper-catalyzed or tetrazine reactions. | nih.gov |

| Staudinger Ligation | Phosphine + Azide | One of the first bioorthogonal reactions; azide is a very small tag. | Sluggish kinetics; potential for phosphine oxidation in biological media. | rsc.orgnih.gov |

| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne (e.g., TCO) | Extremely fast reaction kinetics, fluorogenic potential. | Tetrazine and TCO are larger tags than azides. | rsc.orgnih.gov |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Well-established chemistry; useful for modifying proteins. | Product linkage may have lower stability compared to triazoles. | nih.gov |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Cyclooctyne + Nitrone | Faster kinetics than SPAAC; nitrone offers more sites for tuning. | Less commonly used than SPAAC; nitrones can be less stable. | nih.gov |

Rational Design of Next-Generation Heterobifunctional Linkers with Tunable Properties

The "one-size-fits-all" approach is insufficient for the diverse applications of bioconjugation. The rational design of next-generation linkers based on the endo-BCN-PEG-NHS ester scaffold is a major area of innovation. This involves systematically modifying each component—the reactive ends and the spacer—to achieve specific, tunable properties.

Tunability of the PEG Spacer: The PEG8 chain in the parent molecule imparts water solubility and provides spatial separation between the conjugated molecules. cd-bioparticles.net However, the optimal linker length is highly application-dependent. In fields like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding ligand to an E3 ligase ligand, minor changes in linker length and conformation can dramatically affect the ternary complex formation and subsequent protein degradation. chemicalbook.commedchemexpress.comprecisepeg.com Consequently, a wide range of BCN-PEG-NHS ester linkers are being developed with varying PEG unit lengths (e.g., PEG2, PEG3, PEG4, PEG12). chemscene.comconfluore.comaxispharm.com This allows researchers to empirically determine the optimal spacing for their specific biological system.

Modification of Reactive Groups: While the NHS ester is effective for targeting primary amines on proteins, next-generation linkers incorporate a variety of other reactive groups to expand their utility. cd-bioparticles.net For instance, replacing the NHS ester with a maleimide group allows for specific conjugation to thiol groups, such as those found in cysteine residues. nih.govaxispharm.com Other variants include terminal carboxylic acids (for custom activation), aldehydes, or PFP esters, providing a suite of tools for different conjugation strategies. confluore.comaxispharm.com

Incorporation of Advanced Features: Future designs are expected to incorporate cleavable elements within the linker, such as disulfide bonds (cleaved by reducing agents) or enzyme-labile peptide sequences. This allows for the controlled release of payloads at a target site, a critical feature for drug delivery systems. confluore.com Furthermore, the development of branched or multi-arm linkers will enable the attachment of multiple copies of a molecule to a single anchor point, enhancing avidity or payload delivery. nih.gov

Table 2: Examples of Rationally Designed BCN-Based Heterobifunctional Linkers

| Linker Name | Reactive Group 1 | Reactive Group 2 | Spacer | Key Tunable Property | Reference |

|---|---|---|---|---|---|

| endo-BCN-PEG4-NHS ester | endo-BCN | NHS ester | PEG4 | Shorter, rigid spacing. | tebubio.comchemscene.commedchemexpress.com |

| This compound | endo-BCN | NHS ester | PEG8 | Standard flexible spacing and solubility. | cd-bioparticles.netchemicalbook.combiosynth.commedkoo.com |

| endo-BCN-PEG12-NHS ester | endo-BCN | NHS ester | PEG12 | Longer, more flexible spacing. | confluore.com |

| endo-BCN-PEG3-Maleimide | endo-BCN | Maleimide | PEG3 | Thiol-reactivity for cysteine conjugation. | axispharm.com |

| endo-BCN-PEG3-acid | endo-BCN | Carboxylic Acid | PEG3 | Allows for custom activation and conjugation. | vulcanchem.comchemscene.com |

| endo-BCN-SS-NHS ester | endo-BCN | NHS ester | Disulfide (SS) containing spacer | Reductively cleavable linker. | confluore.com |

Emerging Applications in Synthetic Biology and Advanced Diagnostics Research

The precision offered by this compound and its derivatives is enabling significant advances in the fields of synthetic biology and diagnostics, where the controlled assembly of molecular components is paramount.

Synthetic Biology: This field aims to design and construct new biological parts, devices, and systems. Heterobifunctional linkers are essential for building novel protein constructs with engineered functions. A prime example is the creation of synthetic glycoproteins. researchgate.net Researchers have used a bioorthogonal approach combining oxime ligation and SPAAC to attach specific glycan structures to a protein scaffold, creating homogeneous neoglycoproteins. researchgate.net This method allows for detailed studies of glycan-protein interactions and the development of novel therapeutics, such as inhibitors for bacterial toxins. researchgate.net Another emerging application is the site-specific modification of gene-editing tools like Cas9. By incorporating unnatural amino acids bearing azide groups into the Cas9 protein, researchers can use BCN-containing linkers to attach functional molecules, such as fluorescent dyes or other proteins, to enhance functionality or enable tracking. uu.nl

Advanced Diagnostics Research: In diagnostics, specificity and sensitivity are crucial. The ability of linkers like this compound to create well-defined, site-specifically labeled antibodies is transforming the development of diagnostic tools. Random labeling of antibodies, for example on lysine residues, can lead to heterogeneous products with impaired antigen-binding capabilities. ucl.ac.uk By using enzymatic or site-specific mutagenesis methods to introduce a single azide handle onto an antibody, a BCN-linker can be used to attach a diagnostic probe (e.g., a fluorophore or a nanoparticle) in a controlled orientation. nih.govucl.ac.uk This leads to highly reproducible antibody-nanoparticle conjugates (ANCs) and other labeled antibodies with superior targeting and signaling capabilities. ucl.ac.uk These well-defined conjugates are being investigated for use in highly sensitive cell-based assays and for in vivo imaging applications, such as positron-emission tomography (PET), where precise control over the probe-to-antibody ratio is critical for accurate quantification. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.